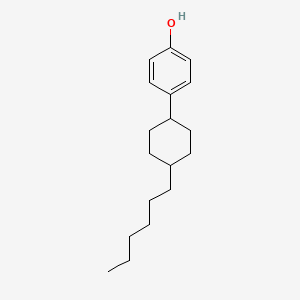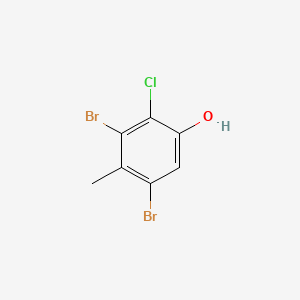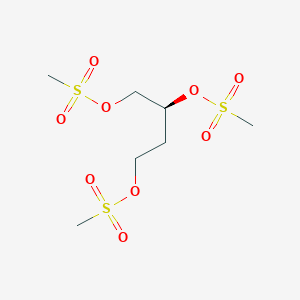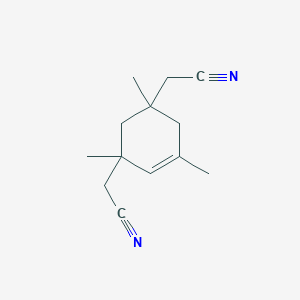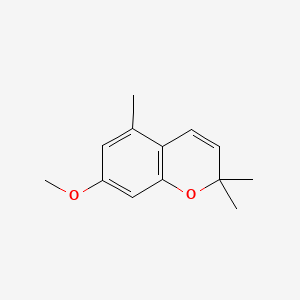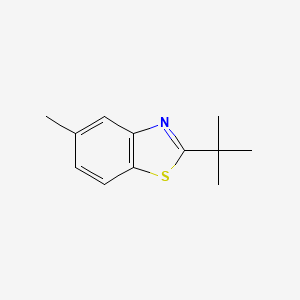
2-Tert-butyl-5-methyl-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butyl-5-methyl-1,3-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the tert-butyl and methyl groups at the 2nd and 5th positions, respectively, enhances the compound’s stability and reactivity, making it a valuable scaffold in various chemical and pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyl-5-methyl-1,3-benzothiazole typically involves the cyclization of o-aminothiophenols with appropriate aldehydes or ketones. One common method is the condensation of o-aminothiophenol with tert-butyl aldehyde in the presence of a catalyst such as iodine or molecular iodine under reflux conditions . The reaction is usually carried out in an organic solvent like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis. The final product is typically purified using techniques like recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Tert-butyl-5-methyl-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the benzothiazole ring to dihydrobenzothiazole using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the benzothiazole ring, often using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, ethanol as solvent.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), organic solvents (chloroform, dichloromethane).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Halogenated benzothiazoles, nitrobenzothiazoles.
Wissenschaftliche Forschungsanwendungen
2-Tert-butyl-5-methyl-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly in the development of novel chemotherapeutic agents.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in polymers.
Wirkmechanismus
The mechanism of action of 2-Tert-butyl-5-methyl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to the disruption of essential cellular processes, such as DNA replication and protein synthesis, ultimately resulting in cell death. The exact molecular targets and pathways can vary depending on the specific application and the type of organism being studied .
Vergleich Mit ähnlichen Verbindungen
2-Methylbenzothiazole: Lacks the tert-butyl group, resulting in different reactivity and stability.
2-Tert-butylbenzothiazole: Similar structure but without the methyl group at the 5th position.
5-Methylbenzothiazole: Lacks the tert-butyl group, affecting its chemical properties.
Uniqueness: 2-Tert-butyl-5-methyl-1,3-benzothiazole is unique due to the presence of both tert-butyl and methyl groups, which enhance its stability and reactivity. This combination of substituents makes it a versatile compound with a wide range of applications in various fields .
Eigenschaften
Molekularformel |
C12H15NS |
|---|---|
Molekulargewicht |
205.32 g/mol |
IUPAC-Name |
2-tert-butyl-5-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C12H15NS/c1-8-5-6-10-9(7-8)13-11(14-10)12(2,3)4/h5-7H,1-4H3 |
InChI-Schlüssel |
KASMIUAEGYEKBK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)SC(=N2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{1-[Dimethyl(2-methyl-2-propanyl)silyl]ethyl}pyridine](/img/structure/B13785935.png)
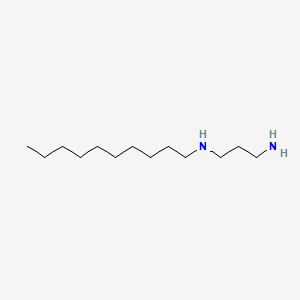
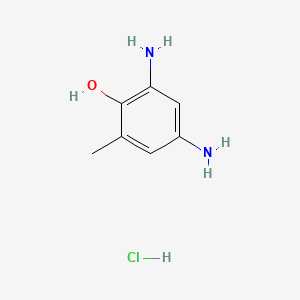
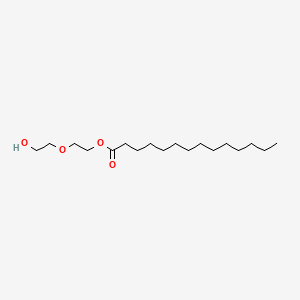


![2-[(Z)-[(2-hydroxy-6-methyl-3-propan-2-ylphenyl)carbamothioylhydrazinylidene]methyl]benzoic acid](/img/structure/B13785964.png)
